molecular formula C9H7ClO B082819 4-Chloro-1-indanone CAS No. 15115-59-0

4-Chloro-1-indanone

Cat. No.: B082819
CAS No.: 15115-59-0
M. Wt: 166.6 g/mol
InChI Key: MYCZDIIPHIGLCH-UHFFFAOYSA-N
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Description

4-Chloro-1-indanone is an organic compound belonging to the indanone family. It is characterized by a chlorine atom substituted at the fourth position of the indanone structure. This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-1-indanone can be synthesized through various methods. One common approach involves the cyclization of 3-(2-chlorophenyl)propanoic acid. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of robust catalysts and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-indanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted indanones depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1-indanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Chloro-1-indanone can be compared with other indanone derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

4-chloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCZDIIPHIGLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462582
Record name 4-Chloro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15115-59-0
Record name 4-Chloroindan-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15115-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,3-dihydro-1H-inden-1-one
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Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

33.5 g (181 mmol) of the 1-(2-carboxyethyl)-2-chlorobenzene and 83.4 ml of thionyl chloride are placed in a reaction vessel and stirred at 80° C. for one hour. The excess thionyl chloride is subsequently taken off and the residue is admixed with 200 ml of heptane. The reaction mixture is stirred for 30 minutes and the solvent is subsequently removed in an oil pump vacuum. The residue is taken up in 536 ml of methylene chloride and, while cooling in ice, 48.4 g (363 mmol) of aluminum trichloride are added a little at a time over a period of 10 minutes. The resulting reaction solution is stirred at 0° C. for another 2 hours before the reaction mixture is poured onto 300 ml of ice water. After the aqueous phase has been separated off and extracted once with 60 ml of toluene, the combined organic phases are washed with 80 ml of water and with 100 ml of saturated NaCl solution. After drying over magnesium sulfate, the solvent is removed in an oil pump vacuum. 29 g (96%) of the desired product are isolated.
Quantity
33.5 g
Type
reactant
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83.4 mL
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reactant
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0 (± 1) mol
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reactant
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48.4 g
Type
reactant
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[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
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Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
96%

Synthesis routes and methods III

Procedure details

A mixture of 200 ml of polyphosphoric acid and 23.6 g (128 mmol) of 3-(2-chlorophenyl)-propanoic acid was heated on the steam bath for six hours. The mixture was allowed to cool, diluted with 500 ml of water, and the resulting solid collected. The solid was partitioned between ether and saturated sodium bicarbonate, the ether layer was separated, dried (MgSO4), and concentrated to a solid. The solid was crystallized from ether/hexane to give 7.8 g (37%) of 4-chloro-2,3-dihydro-1H-inden-1-one; mp 89°-92°.
[Compound]
Name
polyphosphoric acid
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
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Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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